![molecular formula C17H17N5O3 B2550408 4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide CAS No. 946203-01-6](/img/structure/B2550408.png)

4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

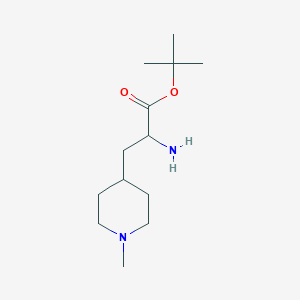

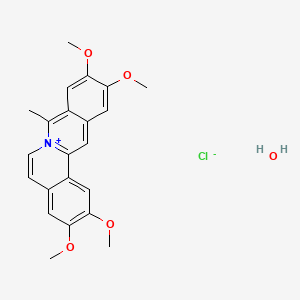

“4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide” is a chemical compound with the molecular formula C17H17N5O3 . It has a molecular weight of 339.3 g/mol . The compound is also known by its synonyms AKOS024649371 and F2455-0211 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C17H17N5O3/c1-9-8-19-15-12 (16 (24)22 (3)17 (25)21 (15)2)13 (9)20-11-6-4-10 (5-7-11)14 (18)23/h4-8H,1-3H3, (H2,18,23) (H,19,20) . The Canonical SMILES is CC1=CN=C2C (=C1NC3=CC=C (C=C3)C (=O)N)C (=O)N (C (=O)N2C)C . Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 339.13313942 g/mol . The Topological Polar Surface Area is 109 Ų . The Heavy Atom Count is 25 .Scientific Research Applications

- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are derivatives of 1,3,5-triazines. These compounds exhibit antitumor properties and are used clinically to treat lung, breast, and ovarian cancers .

- Hydroxymethylpentamethylmelamine (HMPMM) is another metabolite derived from HMM, contributing to its antitumor activity .

- 1,3,5-Triazines with specific structures (e.g., general structure 5) have also demonstrated antitumor activity in human cancer and murine leukemia cell lines .

- Certain 1,3,5-triazines (general structure 4) exhibit aromatase inhibitory activity. These compounds are relevant in the context of hormone-related diseases .

- 1,3,5-Triazine 6 has been explored for its potential use as a siderophore-mediated drug. Siderophores play a crucial role in microbial iron acquisition .

- General structure 7 displays potent corticotrophin-releasing factor 1 receptor antagonist activity .

- Compound 9 also falls into this category, further emphasizing its relevance .

- Compounds of type 8 exhibit potent activity against LTC4, which has a protective effect on HCl.ethanol-induced gastric lesions .

Antitumor Properties

Aromatase Inhibition

Siderophore-Mediated Drug Potential

Corticotrophin-Releasing Factor (CRF) Receptor Antagonism

Leukotriene C4 (LTC4) Antagonism

Anti-Protozoan Activity

properties

IUPAC Name |

4-[(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-9-8-19-15-12(16(24)22(3)17(25)21(15)2)13(9)20-11-6-4-10(5-7-11)14(18)23/h4-8H,1-3H3,(H2,18,23)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOFPYRFPDQFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)N)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)